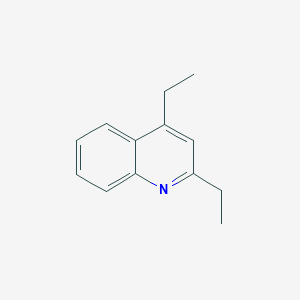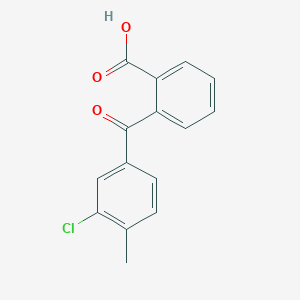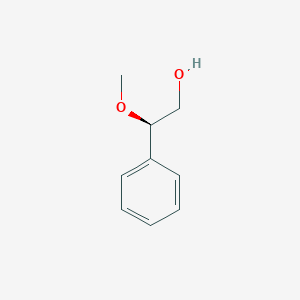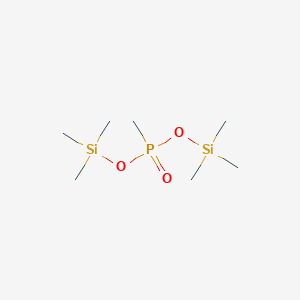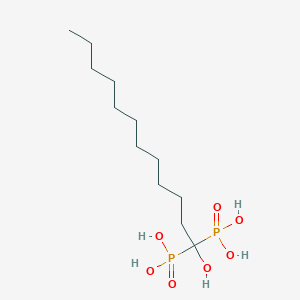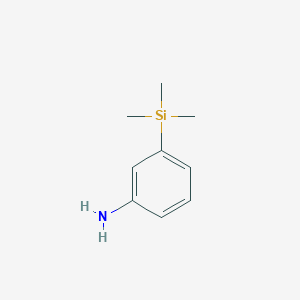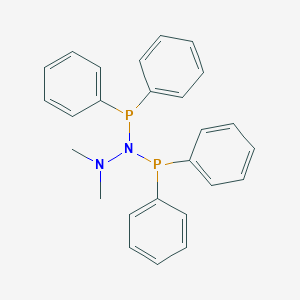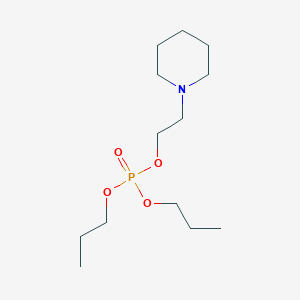
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate, also known as DAPC, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. DAPC is a derivative of the anthracycline antibiotic doxorubicin and has been shown to have unique properties that make it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is not fully understood, but it is thought to bind to DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have a higher binding affinity for DNA than doxorubicin, which is a well-known intercalating agent. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate allows it to bind to DNA in a different way than other intercalating agents, making it a valuable tool for studying DNA structure and dynamics.
Biochemical and Physiological Effects
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, and further research is needed to fully understand its potential effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its high binding affinity for DNA. This makes it a valuable tool for studying DNA structure and dynamics. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.
One limitation of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, so its potential effects on living organisms are not well-understood.
Orientations Futures
There are several potential future directions for research involving 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. One area of interest is the development of new fluorescent probes based on the structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. These probes could be used to study a variety of biological processes, including protein-DNA interactions and DNA damage.
Another potential future direction is the use of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in drug delivery systems. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used to design targeted drug delivery systems that specifically target cancer cells. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used in combination with other drugs to enhance their efficacy.
Conclusion
In conclusion, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is a synthetic compound that has been extensively studied for its potential use in scientific research applications. Its high binding affinity for DNA and unique structure make it a valuable tool for studying DNA structure and dynamics. While further research is needed to fully understand its potential effects on living organisms, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has the potential to be a valuable tool in a variety of scientific research settings.
Méthodes De Synthèse
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate can be synthesized through a multi-step process starting with the reaction of doxorubicin with 4-(phenylamino)phenol to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to produce 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. The synthesis of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been well-established and can be performed in a laboratory setting with relative ease.
Applications De Recherche Scientifique
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been studied extensively for its potential use in scientific research applications. One of the most promising applications of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is its use as a fluorescent probe for studying DNA structure and dynamics. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to bind specifically to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions and DNA damage.
Propriétés
Numéro CAS |
16618-09-0 |
|---|---|
Nom du produit |
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate |
Formule moléculaire |
C23H18N2O7 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H18N2O7/c1-2-31-23(30)32-11-5-3-10(4-6-11)12-9-14(25)17-19(20(12)27)22(29)16-13(24)7-8-15(26)18(16)21(17)28/h3-9,26-27H,2,24-25H2,1H3 |
Clé InChI |
YVTLJQCBKZMKOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
SMILES canonique |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Autres numéros CAS |
16618-09-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



